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molecular formula C10H11NO4 B182512 Dimethyl 5-aminoisophthalate CAS No. 99-27-4

Dimethyl 5-aminoisophthalate

Cat. No. B182512
M. Wt: 209.2 g/mol
InChI Key: DEKPYXUDJRABNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653321B1

Procedure details

To 1.20 g (5.74 mmol) of methyl 5-amino-3-(methoxycarbonyl)benzoate, compound 87, suspended in 50 mL of chloroform and 1.05 mL (6.00 mmol) of diisopropylethylamine was added 836 μL (6.32 mmol) of p-toluoyl chloride in 10 mL of chloroform over 30 min. The reaction was allowed to stir at ambient temperature for 2 hr. Then, another 100 μL (0.60 mmol) of diisopropylethylamine and 100 μL (0.76 mmol) of p-toluoyl chloride in 2 mL of chloroform was added. After an addition 30 min, the volatiles were removed by rotary evaporation and the resulting residue was dissolved in ethyl acetate and extracted with 0.1 N aqueous NaOH followed by extraction with water. The organic layer was dried (MgSO4), filtered, and volatiles removed in vacuo. This provided 1.86 g (5.68 mmol) of the desired compound. The product was identified by 1H NMR and mass spectroscopy and purity was assessed by RP-HPLC.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 87
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Quantity
836 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C(N(C(C)C)CC)(C)C.[C:25]1([CH3:34])[CH:30]=[CH:29][C:28]([C:31](Cl)=[O:32])=[CH:27][CH:26]=1>C(Cl)(Cl)Cl>[CH3:10][O:9][C:7]([C:6]1[CH:5]=[C:4]([CH:3]=[C:2]([NH:1][C:31]([C:28]2[CH:29]=[CH:30][C:25]([CH3:34])=[CH:26][CH:27]=2)=[O:32])[CH:11]=1)[C:12]([O:14][CH3:15])=[O:13])=[O:8]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Two
Name
compound 87
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
836 μL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
100 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 μL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After an addition 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.1 N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
volatiles removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)OC)C=C(C1)NC(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.68 mmol
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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